molecular formula C17H17BrFN3O4S B298066 N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide

N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide

Cat. No. B298066
M. Wt: 458.3 g/mol
InChI Key: OZOXYAURGPJTDX-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide, also known as BAY 43-9006, is a synthetic small molecule inhibitor that targets multiple protein kinases involved in tumor growth and angiogenesis. This compound was first synthesized by Bayer AG and is currently under investigation for its potential use in cancer therapy.

Mechanism of Action

N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 exerts its anti-cancer effects by inhibiting the activity of RAF kinases, which play a key role in the MAPK/ERK signaling pathway that regulates cell proliferation and survival. By blocking this pathway, this compound 43-9006 induces cell cycle arrest and apoptosis in cancer cells. Additionally, this compound inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis, thereby reducing the blood supply to tumors and inhibiting their growth.
Biochemical and Physiological Effects
This compound 43-9006 has been shown to have several biochemical and physiological effects on cancer cells. It induces cell cycle arrest at the G1 phase and promotes apoptosis by activating caspase-3 and PARP cleavage. This compound also inhibits the phosphorylation of AKT, a key regulator of cell survival, and reduces the expression of cyclin D1, a protein involved in cell cycle progression. In addition, this compound 43-9006 inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases.

Advantages and Limitations for Lab Experiments

N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 has several advantages for laboratory experiments. It is a well-characterized compound with a known mechanism of action and has been extensively studied in preclinical and clinical settings. It is also commercially available and can be easily synthesized in the laboratory. However, this compound 43-9006 has some limitations for laboratory experiments. It has low solubility in water and requires the use of organic solvents for its preparation. It also has a short half-life and requires frequent dosing in animal studies.

Future Directions

There are several future directions for the research and development of N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006. One potential direction is the combination of this compound with other anti-cancer agents to enhance its therapeutic efficacy. Another direction is the identification of biomarkers that can predict the response of tumors to this compound 43-9006, which can help in patient selection and personalized therapy. Additionally, the development of new formulations and delivery systems for this compound 43-9006 can improve its pharmacokinetic properties and reduce its toxicity. Finally, the investigation of the role of this compound 43-9006 in other diseases, such as cardiovascular and inflammatory disorders, can expand its therapeutic potential.
Conclusion
In conclusion, this compound 43-9006 is a synthetic small molecule inhibitor that targets multiple protein kinases involved in tumor growth and angiogenesis. This compound has been extensively studied for its anti-cancer properties and has shown promising results in preclinical and clinical studies. This compound 43-9006 exerts its anti-cancer effects by inhibiting the activity of RAF, VEGFR, PDGFR, and c-KIT kinases, which are involved in tumor growth, angiogenesis, and metastasis. While this compound 43-9006 has several advantages for laboratory experiments, it also has some limitations that need to be addressed. Finally, there are several future directions for the research and development of this compound 43-9006, which can expand its therapeutic potential and improve its clinical efficacy.

Synthesis Methods

The synthesis of N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 involves a multi-step process that starts with the reaction of 5-bromo-2-methoxybenzaldehyde and hydrazine hydrate to form the corresponding hydrazone. This intermediate is then treated with ethyl acetoacetate to yield the β-diketone derivative, which is further reacted with 4-fluoroaniline and methanesulfonyl chloride to obtain the final product.

Scientific Research Applications

N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of several protein kinases, including RAF, VEGFR, PDGFR, and c-KIT, which are involved in tumor growth, angiogenesis, and metastasis. This compound has been tested in various preclinical and clinical studies for the treatment of several types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.

properties

Molecular Formula

C17H17BrFN3O4S

Molecular Weight

458.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4-fluoro-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C17H17BrFN3O4S/c1-26-16-8-3-13(18)9-12(16)10-20-21-17(23)11-22(27(2,24)25)15-6-4-14(19)5-7-15/h3-10H,11H2,1-2H3,(H,21,23)/b20-10+

InChI Key

OZOXYAURGPJTDX-KEBDBYFISA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C

SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.